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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
organotin halides. Due to the vast and sometimes sparse nature of available data, this
document focuses on presenting established values, detailing the experimental methodologies
for their determination, and illustrating the key structure-property relationships that govern the
thermodynamic behavior of these compounds.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for a selection
of organotin halides. It is important to note that a comprehensive public database for all
organotin halides is not readily available, and the data presented here has been compiled from
various sources. All values are for the substance in its standard state at 298.15 K (25 °C)
unless otherwise specified.

Table 1: Enthalpy of Formation (AH°f)
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Compound o
Formula State AH°f (kJ/mol) Citation

Name
Methyltin o

] ] CHsSnCls Liquid - [1][2]
trichloride
Dimethyltin o

) ] (CH3)2SnCl2 Liquid -331.9+74 [2]
dichloride

Note: The enthalpy of formation for liquid methyltin trichloride is not explicitly provided with a
numerical value in the search results, though its existence in the NIST database is confirmed.
The values for both compounds rely on the enthalpy of formation of tetramethyltin (Sn(CHs)4)[1]

[2].

Table 2: Enthalpy of Fusion (AfusH)

Compound Melting Point

Formula AfusH (kJ/mol)  Citation
Name (K)
Dibutyltin
o (CaHo)2SNnCl2 316 22.75 [3]
dichloride

At present, a comprehensive and publicly accessible dataset for standard molar entropy (S°),
Gibbs free energy of formation (AG°f), and heat capacity (Cp) for a wide range of organotin
halides is not available in a consolidated format. Researchers are encouraged to consult
specialized thermochemical databases and the primary literature for specific compounds of
interest.

Experimental Protocols for Thermodynamic
Characterization

The determination of the thermodynamic properties of organotin halides relies on precise
calorimetric and spectroscopic techniques. Below are detailed methodologies for key
experimental procedures.

Solution Calorimetry
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Solution calorimetry is a versatile technique for determining the enthalpy of formation of
organometallic compounds, including organotin halides, by measuring the heat change upon
their dissolution in a suitable solvent.

Principle: The enthalpy of formation of a target compound can be determined by measuring the
enthalpy of a reaction in solution where the enthalpies of formation of all other reactants and
products are known. A common approach involves reacting the organotin halide with a reagent
in a solvent and measuring the heat of reaction (AH_rxn).

Methodology:

o Calorimeter Setup: A high-precision solution calorimeter, often of the isoperibol or adiabatic
type, is used. The reaction vessel is submerged in a temperature-controlled water bath.

e Solvent and Reactant Preparation: A suitable solvent that allows for complete dissolution and
reaction of the organotin halide is chosen. All reactants are carefully purified and weighed.

o Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a
known enthalpy change or by electrical heating.

e Reaction Measurement:

o The organotin halide, often sealed in a fragile ampoule, is placed in the reaction vessel
containing the solvent and other reactants.

o Once thermal equilibrium is established, the ampoule is broken to initiate the reaction.

o The temperature change of the solvent is meticulously recorded over time until a final,
stable temperature is reached.

o Data Analysis: The heat of reaction is calculated from the temperature change and the heat
capacity of the calorimeter. Corrections are applied for heat exchange with the surroundings.

 Calculation of Enthalpy of Formation: The standard enthalpy of formation of the organotin
halide is calculated using Hess's law, incorporating the measured enthalpy of reaction and
the known standard enthalpies of formation of all other species in the reaction.
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Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a
substance, from which the standard enthalpy of formation can be derived. For organometallic
compounds, this technique requires special considerations.

Principle: A known mass of the organotin halide is completely combusted in a high-pressure
oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the
combustion is absorbed by the surrounding water bath, and the temperature increase is
measured.

Methodology:

e Sample Preparation: A precise mass of the organotin halide is placed in a crucible inside the
bomb. For solid samples, they are often pressed into pellets.

o Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to two
electrodes, with the wire in contact with the sample. A small, known amount of water is
typically added to the bomb to ensure that the combustion products are in their standard
states.

o Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure
(typically around 30 atm).

o Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The system is allowed to reach thermal equilibrium.

« Ignition and Measurement: The sample is ignited by passing an electric current through the
fuse wire. The temperature of the water is recorded at regular intervals before, during, and
after the combustion until a maximum temperature is reached and the system begins to cool.

o Analysis of Products: After the experiment, the bomb is depressurized, and the contents are
analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid
from residual nitrogen).

o Data Analysis and Calculation:
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o The total heat released is calculated from the temperature rise and the heat capacity of
the calorimeter (determined by combusting a standard substance like benzoic acid).

o Corrections are made for the heat of combustion of the fuse wire and the formation of any
side products.

o The enthalpy of combustion at constant volume (AU_comb) is determined. This is then
converted to the enthalpy of combustion at constant pressure (AH_comb) using the
relationship AH = AU + A(pV).

o Finally, the standard enthalpy of formation of the organotin halide is calculated from the
standard enthalpy of combustion and the known standard enthalpies of formation of the
combustion products (COz, H20, HCI, and SnQO3).

Moéssbauer Spectroscopy

Mossbauer spectroscopy, particularly 11°Sn Mdssbauer spectroscopy, is a powerful technique
for probing the local chemical environment of the tin atom. While not a direct method for
measuring thermodynamic properties like enthalpy, it provides valuable information about
lattice dynamics and intermolecular bonding, which are related to the thermodynamic stability
of the solid state.

Principle: The technique is based on the resonant absorption of gamma rays by 11°Sn nuclei.
The resulting spectrum is sensitive to the electron density at the nucleus (isomer shift) and the
electric field gradient (quadrupole splitting), which are influenced by the nature of the chemical
bonds and the coordination geometry around the tin atom.

Methodology:

o Sample Preparation: A solid sample of the organotin halide is prepared, typically as a
powder.

e Spectrometer Setup: The sample is placed in a cryostat to allow for measurements at
various temperatures, often down to liquid helium temperature. A radioactive source (e.g.,
Ba'®mSnQs) provides the gamma rays.
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» Data Acquisition: The gamma ray source is moved at varying velocities relative to the
absorber (the sample). The intensity of the transmitted gamma rays is measured as a

function of the source velocity.

o Data Analysis: The temperature dependence of the Méssbauer parameters, particularly the
recoil-free fraction, can be used to determine the Debye temperature and other characteristic
temperatures of the crystal lattice[4]. These parameters provide insight into the strength of
the intermolecular forces within the crystal.

Structure-Property Relationships

The thermodynamic properties of organotin halides are intrinsically linked to their molecular
structure. The number and nature of the organic substituents (R) and the type of halide (X)
directly influence the Lewis acidity of the tin center, which in turn governs the thermodynamics
of their coordination chemistry and intermolecular interactions.

Relationship between Structure and Thermodynamic Properties of Organotin Halides

Molecular Structure

Number of R groups Nature of R group

Increases with electronegativity of X
(I<Br<CI<F)

Decreases with increasing number

(RsSnX < R2SnXa < RSNXs) Electron-withdrawing R increases acidity

Lewis Acidity Influences intermolecular interactions

More negative (more spontaneous)
for stronger acids

ore negative (more exothermic)
for stronger acids

Enthalpy of Adduct Formation

Thermodynamlc roperties

Gibbs Free Energy of Adduct Formation Lattice Energy
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Caption: Structure-property relationship in organotin halides.

This diagram illustrates that the Lewis acidity of the tin center is a key determinant of the
thermodynamic properties of organotin halides. A decrease in the number of electron-donating
alkyl or aryl groups and an increase in the electronegativity of the halide lead to a stronger
Lewis acid, resulting in more favorable (more negative) enthalpies and Gibbs free energies of
adduct formation with Lewis bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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